(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
The compound (2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a chlorinated aromatic ring, and a sugar moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the purine base, followed by the introduction of the chlorinated aromatic ring and the sugar moiety. Key steps in the synthesis may include nucleophilic substitution, protection and deprotection of functional groups, and selective oxidation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and the use of advanced catalysts can enhance the efficiency of the production process. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chlorinated aromatic ring can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a variety of substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating cellular processes and molecular interactions.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural similarity to nucleotides suggests it may act as an antiviral or anticancer agent by interfering with DNA or RNA synthesis.
Industry
In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it a valuable component in the formulation of drugs, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with molecular targets such as enzymes, nucleic acids, and receptors. The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity or altering their function. It may also intercalate into DNA or RNA, disrupting their structure and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives, such as adenine, guanine, and their analogs. These compounds share structural features with (2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol, such as the purine base and the sugar moiety.
Uniqueness
What sets this compound apart is the presence of the chlorinated aromatic ring and the specific stereochemistry of the sugar moiety. These features confer unique chemical and biological properties, making it a distinct and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H20ClN5O5 |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H20ClN5O5/c1-28-10-4-2-9(3-5-10)6-20-15-12-16(23-18(19)22-15)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h2-5,8,11,13-14,17,25-27H,6-7H2,1H3,(H,20,22,23)/t11-,13+,14?,17-/m1/s1 |
InChI Key |
XCQLSYURNPXGFW-NUKIEUHSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4C([C@H]([C@H](O4)CO)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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